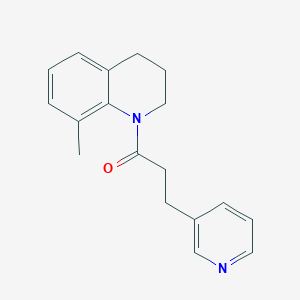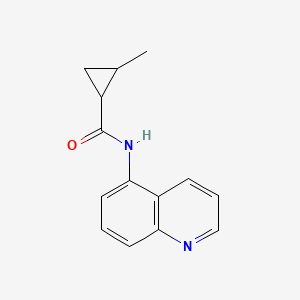
2,3-Dihydroindol-1-yl-(1-methylpyrrol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroindol-1-yl-(1-methylpyrrol-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. This compound belongs to the class of indole derivatives and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroindol-1-yl-(1-methylpyrrol-2-yl)methanone is not fully understood. However, it has been suggested that this compound may act through various pathways such as the modulation of oxidative stress, inflammation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2,3-Dihydroindol-1-yl-(1-methylpyrrol-2-yl)methanone possesses various biochemical and physiological effects. It has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess antioxidant effects by scavenging free radicals and reducing oxidative stress. Furthermore, it has been suggested that 2,3-Dihydroindol-1-yl-(1-methylpyrrol-2-yl)methanone may possess neuroprotective effects by reducing neuronal damage and promoting neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3-Dihydroindol-1-yl-(1-methylpyrrol-2-yl)methanone in lab experiments include its potential as a pharmacological agent for various diseases and its ability to modulate various biological pathways. However, the limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and its potential side effects.
Orientations Futures
There are several future directions for the study of 2,3-Dihydroindol-1-yl-(1-methylpyrrol-2-yl)methanone. Firstly, further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases. Additionally, studies are needed to investigate the potential side effects of this compound and its safety profile. Furthermore, studies are needed to optimize the synthesis of this compound and develop new derivatives with improved pharmacological properties. Finally, studies are needed to investigate the potential of this compound as a lead compound for drug development.
Méthodes De Synthèse
The synthesis of 2,3-Dihydroindol-1-yl-(1-methylpyrrol-2-yl)methanone involves the reaction of 1-methyl-2-pyrrolidinone with indole-2-carboxaldehyde in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2,3-Dihydroindol-1-yl-(1-methylpyrrol-2-yl)methanone has been extensively studied for its potential as a pharmacological agent. It has been shown to possess various biological activities such as anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, this compound has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-15-9-4-7-13(15)14(17)16-10-8-11-5-2-3-6-12(11)16/h2-7,9H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYZVRMSCZFFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505654.png)

![N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505666.png)
![N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505674.png)



![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)


![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)


